Cas no 109912-28-9 (N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine)

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is a specialized diamine compound featuring both a methoxybenzyl and a pyridinyl moiety. Its bifunctional structure, incorporating an ethylene linker, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of the methoxy group enhances solubility in organic solvents, while the pyridine ring contributes to potential coordination properties, useful in ligand design. This compound is particularly valuable in the development of chelating agents, catalysts, and bioactive molecules due to its dual nitrogen donor sites. Its stability under standard conditions and well-defined reactivity profile further support its utility in controlled synthetic applications.
N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine structure
109912-28-9 structure
Product Name:N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
CAS No:109912-28-9
MF:C15H19N3O
MW:257.330863237381
CID:128618
PubChem ID:4450330
Update Time:2025-05-19

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine Chemical and Physical Properties

Names and Identifiers

    • 1,2-Ethanediamine,N1-[(4-methoxyphenyl)methyl]-N1-2-pyridinyl-
    • N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine
    • N-(4-Methoxybenzyl)-
    • AC1NADPO
    • ACMC-20efte
    • AG-D-26988
    • CTK4A6702
    • N-(4-METHOXYBENZYL)-N-PYRIDIN-2-YL-1,2-ETHANEDIAMINE
    • N-[(4-Methoxyphenyl)methyl]-N-2-pyridinyl-1,2-ethanediamine
    • SureCN9574744
    • N'-[(4-methoxyphenyl)methyl]-N'-pyridin-2-ylethane-1,2-diamine
    • N-(4-methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine, AldrichCPR
    • AKOS027446618
    • FT-0671175
    • SCHEMBL9574744
    • DTXSID60403417
    • N1-(4-Methoxybenzyl)-N1-(pyridin-2-yl)ethane-1,2-diamine
    • N-(p-methoxybenzyl)-N-(2-pyridyl)ethylenediamine
    • N~1~-[(4-Methoxyphenyl)methyl]-N~1~-(pyridin-2-yl)ethane-1,2-diamine
    • 109912-28-9
    • Inchi: 1S/C15H19N3O/c1-19-14-7-5-13(6-8-14)12-18(11-9-16)15-4-2-3-10-17-15/h2-8,10H,9,11-12,16H2,1H3
    • InChI Key: VMLPCYUUEHZGKL-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(=CC=1)CN(C1C=CC=CN=1)CCN

Computed Properties

  • Exact Mass: 257.15300
  • Monoisotopic Mass: 257.152812238g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 51.4Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 429.1±40.0 °C at 760 mmHg
  • Flash Point: 213.3±27.3 °C
  • PSA: 51.38000
  • LogP: 2.75580
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine Security Information

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine Production Method

Additional information on N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9): A Comprehensive Overview

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9) is a versatile compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential applications in drug discovery and medicinal chemistry. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine.

Chemical Structure and Properties

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine is a complex organic molecule with a molecular formula of C15H18N3O and a molecular weight of 254.33 g/mol. The compound features a 1,2-ethanediamine backbone functionalized with a 4-methoxybenzyl group and a 2-pyridinyl group. These functional groups contribute to the compound's unique chemical properties and reactivity. The presence of the methoxy group enhances the compound's solubility in polar solvents, while the pyridine ring imparts basicity and aromatic stability.

The physical properties of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine include a melting point of approximately 65°C and a boiling point of around 300°C under standard conditions. The compound is generally stable under normal laboratory conditions but should be stored in a cool, dry place to prevent degradation.

Synthesis Methods

The synthesis of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine can be achieved through various routes, each offering different advantages in terms of yield, purity, and scalability. One common method involves the reaction of 4-methoxybenzaldehyde with 1,2-diaminoethyl pyridine in the presence of a reducing agent such as sodium borohydride or hydrogen gas over palladium catalysts. This reductive amination process is highly efficient and yields the desired product with high purity.

Another approach involves the condensation of 4-methoxybenzaldehyde with ethylenediamine followed by alkylation with 2-chloropyridine in an appropriate solvent such as ethanol or dimethylformamide (DMF). This method provides an alternative route that can be optimized for large-scale production.

Biological Activities and Applications

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has shown promising biological activities that make it a valuable candidate for drug development. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been reported to exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This activity suggests that the compound could be further developed into therapeutic agents for neurodegenerative disorders.

In addition to its AChE inhibitory properties, N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine has also shown anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings highlight its potential as an anti-inflammatory agent for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Recent Research Advancements

The ongoing research on N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine continues to uncover new insights into its mechanisms of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of this compound by synthesizing a series of analogs with modified functional groups. The results indicated that subtle changes in the substituents on the benzene ring or pyridine ring could significantly enhance the compound's biological activity.

Another notable study investigated the pharmacokinetic properties of N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine. The researchers found that the compound exhibited favorable pharmacokinetic profiles with good oral bioavailability and low toxicity. These findings are crucial for advancing the compound into preclinical and clinical trials.

Conclusion

N-(4-Methoxybenzyl)-N-2-pyridinyl-1,2-ethanediamine (CAS No. 109912-28-9) is a promising compound with diverse applications in chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for drug development. Ongoing research continues to expand our understanding of this compound's potential therapeutic uses and optimize its properties for clinical applications.

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